2-(Trifluoroacetamido)benzene-1-sulfonyl chloride
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Overview
Description
“2-(Trifluoroacetamido)benzene-1-sulfonyl chloride” is an organic compound . It has a molecular weight of 287.65 . It is one of numerous organic compounds used in life science research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C8H5ClF3NO3S/c9-17(15,16)6-4-2-1-3-5(6)13-7(14)8(10,11)12/h1-4H,(H,13,14)
. Physical and Chemical Properties Analysis
“this compound” is a powder . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Palladium-Catalyzed Direct Sulfonylation
2-(Trifluoroacetamido)benzene-1-sulfonyl chloride has been used in palladium-catalyzed direct sulfonylation processes. Xu et al. (2015) describe a method where this compound is used as a sulfonylation reagent for 2-aryloxypyridines. The procedure accommodates both electron-rich and electron-deficient substrates and leads to the expedient synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).
Reactivity with 1,2,3-Triazoles
Beryozkina et al. (2015) explored the reactivity of N-unsubstituted triazoles with sulfonyl chlorides, including this compound. This reaction yielded mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles, highlighting the compound's role in producing novel organic structures (Beryozkina et al., 2015).
Synthesis and Characterization of Complex Compounds
Nara et al. (2001) utilized this compound in the Friedel-Crafts sulfonylation reaction, demonstrating its effectiveness in synthesizing diaryl sulfones under ambient conditions. This research highlights the compound's utility in facilitating complex organic reactions (Nara, Harjani, & Salunkhe, 2001).
Application in Synthesizing Phthalocyanines
Kondratenko et al. (1999) reported the use of this compound in the formation of polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines. This showcases the compound's application in synthesizing materials with potential utility in electronics and pigments (Kondratenko et al., 1999).
Ketone Synthesis from Carboxylic Acids
Keumi et al. (1988) studied the use of 2-(trifluoromethylsulfonyloxy)pyridine, related to this compound, for synthesizing ketones from benzoic acid and aromatic hydrocarbons. This research indicates the compound's relevance in facilitating important chemical transformations in organic synthesis (Keumi, Yoshimura, Shimada, & Kitajima, 1988).
Future Directions
Properties
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-4-2-1-3-5(6)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDEMYKACRPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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